molecular formula C27H30N4O4S2 B10889510 3,5-diethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

3,5-diethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B10889510
M. Wt: 538.7 g/mol
InChI Key: JRCAMCMZYKTJHH-UHFFFAOYSA-N
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Description

3,5-diethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]aniline under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-diethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3,5-diethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-diethoxy-N-{[4-(4-methyl-1-piperazinyl)phenyl]carbamothioyl}benzamide
  • 3,5-diethoxy-N-{[4-(4-ethyl-1-piperazinyl)phenyl]carbamothioyl}benzamide

Uniqueness

3,5-diethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and potential biological activities that are not found in similar compounds .

Properties

Molecular Formula

C27H30N4O4S2

Molecular Weight

538.7 g/mol

IUPAC Name

3,5-diethoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C27H30N4O4S2/c1-3-34-22-16-19(17-23(18-22)35-4-2)25(32)29-27(36)28-20-7-9-21(10-8-20)30-11-13-31(14-12-30)26(33)24-6-5-15-37-24/h5-10,15-18H,3-4,11-14H2,1-2H3,(H2,28,29,32,36)

InChI Key

JRCAMCMZYKTJHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OCC

Origin of Product

United States

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